4-(Furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
4-(Furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that features a benzothiazepine core fused with furan and methylphenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminothiophenol and 2-furyl ketone in the presence of a base can lead to the formation of the benzothiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
4-(Furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(Furan-2-yl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine
- 4-(Furan-2-yl)-2-(4-chlorophenyl)-2,3-dihydro-1,5-benzothiazepine
- 4-(Furan-2-yl)-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine
Uniqueness
4-(Furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C20H17NOS |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C20H17NOS/c1-14-8-10-15(11-9-14)20-13-17(18-6-4-12-22-18)21-16-5-2-3-7-19(16)23-20/h2-12,20H,13H2,1H3 |
InChI Key |
CSJNSKKAVXQUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CO4 |
Origin of Product |
United States |
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